molecular formula C9H18O3 B13444583 Methyl 3-(tert-Butoxy)butanoate

Methyl 3-(tert-Butoxy)butanoate

Cat. No.: B13444583
M. Wt: 174.24 g/mol
InChI Key: DVTJEBJCYBDOSR-UHFFFAOYSA-N
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Description

Methyl 3-(tert-Butoxy)butanoate is an ester derivative of butanoic acid, featuring a tert-butoxy (–OC(CH₃)₃) group at the 3-position of the butanoyl chain. This compound is characterized by its bulky tert-butoxy substituent, which imparts significant steric hindrance and lipophilicity. Such structural attributes make it valuable in organic synthesis, particularly as a protected intermediate in pharmaceutical and polymer chemistry.

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxy]butanoate

InChI

InChI=1S/C9H18O3/c1-7(6-8(10)11-5)12-9(2,3)4/h7H,6H2,1-5H3

InChI Key

DVTJEBJCYBDOSR-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(tert-Butoxy)butanoate can be synthesized through nucleophilic acyl substitution reactions. One common method involves the reaction of an acid chloride with an alcohol. For instance, the reaction of 3-(tert-butoxy)butanoic acid chloride with methanol under controlled conditions can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for efficient and sustainable synthesis by directly introducing the tert-butoxycarbonyl group into various organic compounds .

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-methylbutanoate

Key Differences :

  • Substituent: Ethyl 3-hydroxy-3-methylbutanoate (C₇H₁₄O₃, MW 146.18) features a hydroxyl (–OH) group at the 3-position, contrasting with the tert-butoxy group in the target compound .
  • Polarity and Solubility: The hydroxyl group enhances polarity and aqueous solubility compared to the hydrophobic tert-butoxy substituent. This difference influences their utility in aqueous vs. non-polar reaction environments.
  • Reactivity : The hydroxyl group may participate in hydrogen bonding or oxidation reactions, whereas the tert-butoxy group is more chemically inert, serving primarily as a protecting group.

Methyl 2-Benzoylamino-3-oxobutanoate

Key Differences :

  • Functional Groups: This compound (C₁₂H₁₃NO₄) contains benzoylamino (–NHCOC₆H₅) and oxo (=O) groups at the 2- and 3-positions, respectively .
  • Electronic Effects: The electron-withdrawing benzoylamino and oxo groups increase electrophilicity at the ester carbonyl, enhancing reactivity toward nucleophiles. In contrast, the tert-butoxy group in Methyl 3-(tert-Butoxy)butanoate is electron-donating, stabilizing the ester against hydrolysis.
  • Applications : Used in condensation reactions (e.g., with aromatic amines), whereas the tert-butoxy analog may prioritize steric protection in multi-step syntheses.

Methyl cis-4-Hydroxycyclohexanecarboxylate

Key Differences :

  • Core Structure: This compound (CAS 3618-03-9) incorporates a cyclohexane ring with a hydroxyl group at the 4-position, unlike the linear butanoyl chain of the target compound .
  • Steric and Conformational Effects: The cyclohexane ring introduces rigidity, while the tert-butoxy group in this compound creates a flexible yet sterically hindered environment.
  • Lipophilicity : The tert-butoxy group increases lipophilicity compared to the hydroxylated cyclohexane derivative, affecting membrane permeability in drug design.

Methyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}butanoate

Key Differences :

  • Substituent: This compound (C₁₄H₂₁NO₃, MW 251) has an amino (–NH–) group linked to a 4-methoxyphenyl moiety, contrasting with the ether-based tert-butoxy group .
  • Basicity and Interactions: The amino group enables hydrogen bonding and protonation, making it suitable for ionic interactions in biological systems. The tert-butoxy group, being non-basic, contributes to hydrophobic interactions.
  • Applications: The amino-substituted ester may serve as a chiral intermediate in drug synthesis, while the tert-butoxy variant likely functions as a protecting group or solubility modifier.

Mechanistic and Structural Insights

  • Steric Effects: The tert-butoxy group in this compound shields adjacent reactive sites, reducing unintended side reactions (e.g., nucleophilic attack) .
  • Electronic Effects : As an electron-donating group, the tert-butoxy substituent stabilizes the ester carbonyl, enhancing resistance to hydrolysis compared to electron-withdrawing analogs .
  • Thermodynamic Stability : Bulky substituents increase thermal stability, making the compound suitable for high-temperature reactions.

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